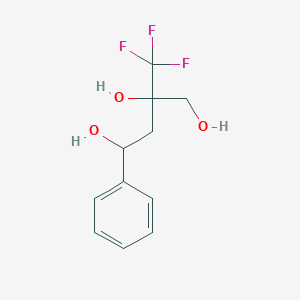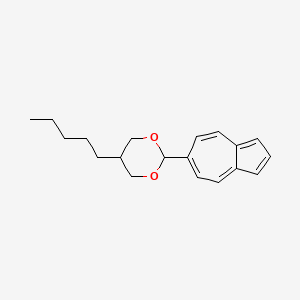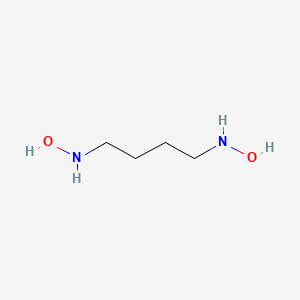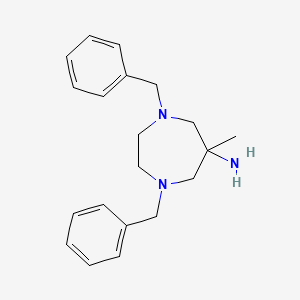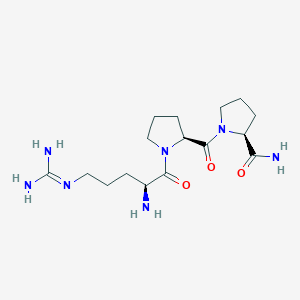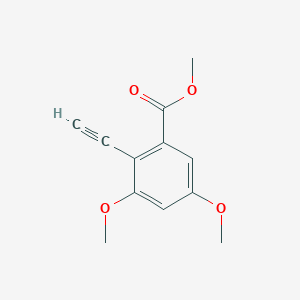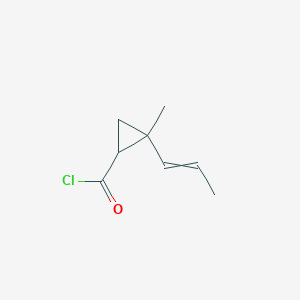
2-Methyl-2-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride is an organic compound with a unique structure featuring a cyclopropane ring substituted with a methyl group and a prop-1-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride typically involves the reaction of 2-Methyl-2-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
2-Methyl-2-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid+SOCl2→2-Methyl-2-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-Methyl-2-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Carboxylic Acid: Formed through hydrolysis.
Alcohol: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Pharmaceuticals: May serve as a building block for the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in forming various derivatives through nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid
- 2-Methyl-2-(prop-1-en-1-yl)cyclopropane-1-ol
- 2-Methyl-2-(prop-1-en-1-yl)cyclopropane-1-thiol
Uniqueness
2-Methyl-2-(prop-1-en-1-yl)cyclopropane-1-carbonyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from its carboxylic acid, alcohol, and thiol counterparts, which have different reactivity profiles and applications.
Eigenschaften
CAS-Nummer |
244203-16-5 |
|---|---|
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
2-methyl-2-prop-1-enylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-3-4-8(2)5-6(8)7(9)10/h3-4,6H,5H2,1-2H3 |
InChI-Schlüssel |
IRAUSCFMDMEWGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1(CC1C(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)
![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
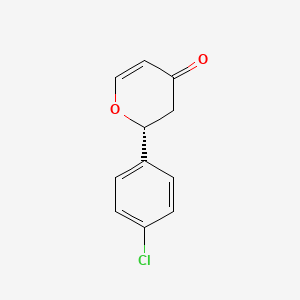

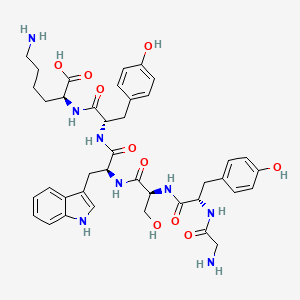
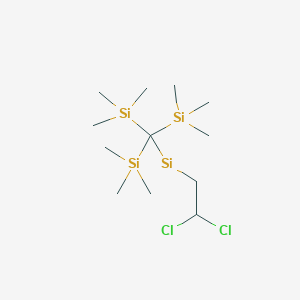
![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)
